molecular formula C14H15N7O B2495502 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2097920-07-3

1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2495502
Número CAS: 2097920-07-3
Peso molecular: 297.322
Clave InChI: YBMRKBLEGGHEJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C15_{15}H17_{17}N5_{5}O
  • Molecular Weight: 285.33 g/mol

The presence of the triazole ring and the pyridine moiety contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
Pseudomonas aeruginosa0.25 - 4 μg/mL
Klebsiella pneumoniae0.5 - 8 μg/mL

These results suggest that the compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines such as:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • HeLa (Cervical Cancer)

The mechanism of action appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammatory responses. Studies have indicated that it inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy Study : A study conducted on a series of triazole compounds demonstrated that those with a pyridine substitution exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this moiety .
  • Cancer Cell Line Study : In a comparative analysis of various triazoles, it was found that the compound significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 10 μM after 48 hours .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing the triazole and pyrazole scaffolds exhibit significant anticancer activity. Specifically, derivatives of this compound have shown promising results against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. It exhibits significant inhibitory effects against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized a series of compounds based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential for further development as therapeutic agents against these cancers .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several triazole derivatives including our compound of interest. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens. The results confirmed that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these organisms .

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl and ethyl groups on the purine and piperazine moieties are susceptible to oxidation. Key transformations include:

Reaction Site Reagents/Conditions Product Reference
N-Methyl groups (C1, C3)KMnO₄, acidic aqueous solutionOxidation to carboxylic acids or ketones
Piperazine ethyl groupH₂O₂, Fe²⁺ catalystOxidation to N-oxide derivatives
Purine C8 positionO₂, catalytic Pd/CIntroduction of hydroxyl or carbonyl groups

For example, oxidation of the 1,3-dimethyl groups under strong acidic conditions with KMnO₄ yields a dicarboxylic acid derivative, enhancing water solubility.

Reduction Reactions

Reduction primarily targets the purine ring’s conjugated double bonds and carbonyl groups:

Reaction Site Reagents/Conditions Product Reference
Purine C2=O, C6=OLiAlH₄, dry THFReduction to secondary alcohols
Piperazine C-N bondsH₂, Raney Ni, high pressurePartial saturation of piperazine ring

Selective reduction of the purine’s dione groups generates 2,6-diol intermediates, which are valuable for further functionalization.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at multiple sites:

Nucleophilic Substitution

Site Nucleophile Product Reference
Piperazine N-HAlkyl halides (e.g., CH₃I)N-Alkylation to form quaternary ammonium salts
Purine C8 positionAmines (e.g., NH₃)Replacement of methyl group with amine

Electrophilic Substitution

Site Electrophile Product Reference
Purine C7 positionNO₂⁺ (nitration)Nitro-group introduction
Piperazine ringAc₂O (acetylation)N-Acetylation

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the purine ring undergoes cleavage:

Conditions Reagents Product Reference
Concentrated HCl, refluxHCl (6M)Cleavage to pyrimidine and imidazole fragments
NaOH, heatNaOH (10%)Formation of urea derivatives

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., bromo-purine analogs):

Reaction Type Catalyst/Reagents Product Reference
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl-purine hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivatives

Comparative Reactivity Analysis

The table below summarizes the relative reactivity of functional groups:

Functional Group Reactivity Preferred Reactions
Purine C2=O, C6=OHighReduction, nucleophilic addition
Piperazine N-HModerateAlkylation, acylation
Purine methyl groups (C1, C3)LowOxidation under harsh conditions

Propiedades

IUPAC Name

1-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-5-6-21-9-12(8-17-21)11-3-2-4-15-7-11/h2-4,7-10H,5-6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRKBLEGGHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.